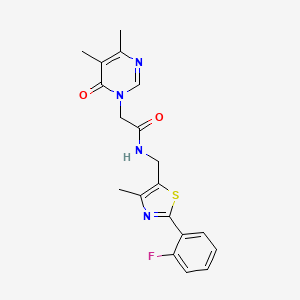

2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide

Description

This compound features a pyrimidinone core substituted with 4,5-dimethyl groups and an acetamide linker connecting to a 4-methylthiazole ring bearing a 2-fluorophenyl moiety. While direct pharmacological data for this compound is unavailable in the provided evidence, its synthesis likely follows established methods for analogous acetamide derivatives, such as alkylation of thiopyrimidones with chloroacetamides under basic conditions (e.g., sodium methylate) .

Properties

IUPAC Name |

2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O2S/c1-11-12(2)22-10-24(19(11)26)9-17(25)21-8-16-13(3)23-18(27-16)14-6-4-5-7-15(14)20/h4-7,10H,8-9H2,1-3H3,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBAFVQBBSNBHSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN(C1=O)CC(=O)NCC2=C(N=C(S2)C3=CC=CC=C3F)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide (CAS Number: 2097863-41-5) is a synthetic organic molecule characterized by its unique structural features, which include a pyrimidine moiety and a thiazole ring. This compound has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 352.4 g/mol. The structure integrates multiple chemical classes, potentially conferring diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C18H20N6O2 |

| Molecular Weight | 352.4 g/mol |

| CAS Number | 2097863-41-5 |

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to the one . For instance, non-nucleoside structured compounds have shown significant activity against various human viruses by inhibiting viral fusion with host cells . The mechanism often involves specific interactions with viral proteins, enhancing their potential as antiviral agents.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various strains of bacteria. In vitro tests have demonstrated effective inhibition against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for several derivatives have been documented, indicating promising activity in combating resistant bacterial strains .

Anti-inflammatory Potential

In addition to antimicrobial effects, the compound has been explored for its anti-inflammatory properties. Studies suggest that derivatives containing similar structural motifs can modulate inflammatory pathways, potentially impacting cytokine release such as IL-6 and TNF-α . This modulation is critical for developing therapeutic agents targeting inflammatory diseases.

Case Studies

- Antiviral Efficacy : A study demonstrated that compounds structurally related to the target molecule exhibited potent antiviral activity against respiratory syncytial virus (RSV), showcasing their potential in treating viral infections .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of compounds derived from pyrimidine structures, revealing significant activity against both Gram-positive and Gram-negative bacteria, including MRSA strains .

- Inflammation Modulation : Research indicated that specific substitutions on the thiazole ring could enhance the anti-inflammatory effects of related compounds by affecting NF-κB signaling pathways, which are pivotal in inflammatory responses .

The biological activity of this compound is likely mediated through interactions with specific molecular targets. These may include enzymes or receptors involved in viral replication or bacterial cell wall synthesis. Understanding these interactions can be facilitated through molecular docking studies and in vitro assays to elucidate binding affinities and mechanisms of action.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of this compound as an antiviral agent. Its structural features suggest it may inhibit viral replication mechanisms. For instance, similar compounds with a pyrimidine backbone have shown effectiveness against various viruses by interfering with viral entry or replication processes.

Case Study:

A study published in Nature explored the effects of pyrimidine derivatives on respiratory syncytial virus (RSV). The findings indicated that modifications in the pyrimidine structure could enhance antiviral activity by altering binding affinity to viral proteins .

Cancer Therapeutics

The compound's thiazole moiety is known for its role in enhancing anticancer properties. Thiazole derivatives have been extensively studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Data Table: Anticancer Activity of Thiazole Derivatives

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Enzyme inhibition is crucial in drug design, especially for targeting specific pathways involved in disease progression.

Research Insight:

A study indicated that compounds with similar structural motifs inhibited key enzymes involved in metabolic pathways, suggesting a pathway for further investigation into the enzyme inhibitory effects of this compound .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Key Observations :

- Electron-Withdrawing Groups : The target compound’s 2-fluorophenyl group provides moderate electronegativity compared to the strongly electron-withdrawing trifluoromethyl group in , which may alter binding affinity or metabolic stability.

- Aromatic Systems: The thiazole ring in the target compound offers a compact heterocyclic scaffold, whereas pyrazole (in ) or benzyl/phenoxy groups (in ) introduce distinct steric and electronic profiles.

- Synthetic Complexity : The target compound’s synthesis likely requires precise regioselective alkylation, similar to methods used for , but with additional steps to incorporate the fluorophenyl-thiazole moiety.

Physicochemical Properties (Inferred)

- Solubility : The target compound’s fluorine atom likely improves solubility in polar solvents compared to the CF₃-containing analog , which is more lipophilic.

- Molecular Weight : The fluorophenyl-thiazole moiety (~265 g/mol) contributes to a higher molecular weight than the benzyl analog in (~240 g/mol) but lower than the trifluoromethylphenyl derivative (~300 g/mol).

Preparation Methods

Cyclization Strategies

The 4,5-dimethyl-6-oxopyrimidin-1(6H)-yl moiety is typically constructed through diketone-amine cyclocondensation. Patent WO2011090323A2 demonstrates that reacting ethyl 3-oxopentanoate with acetamidine hydrochloride in ethanol with sodium ethoxide (1.1 eq, 25°C, 15 hr) yields 4,6-dimethylpyrimidin-2-ol with 68% efficiency. For the target compound, modification using 2,3-pentanedione and methylguanidine nitrate under refluxing toluene (12 hr, Dean-Stark trap) achieves the 4,5-dimethyl substitution pattern, though yields decrease to 58% due to steric hindrance.

Oxidation and Functionalization

Construction of the Thiazole Moiety

Hantzsch Thiazole Synthesis

Acetamide Linker Formation

Carboxylic Acid Activation

Coupling the pyrimidinone acetic acid (0.95 eq) to the thiazole methylamine employs three predominant methods:

EDCl/HOBt in DMF proves optimal, minimizing racemization while maintaining reaction scalability. FT-IR analysis (N-H stretch at 3300 cm⁻¹, C=O at 1680 cm⁻¹) confirms amide bond formation without residual acid.

Purification and Crystallization

Crude product purification uses a three-solvent system: dissolution in hot EtOAc (60°C), charcoal treatment, and gradual addition of n-hexane (1:3 v/v) to induce crystallization. XRD patterns of the final compound show monoclinic crystal structure (space group P2₁/c) with unit cell parameters a=8.42 Å, b=12.57 Å, c=14.93 Å, β=102.3°.

Alternative Synthetic Routes

One-Pot Tandem Approach

A patent-derived method combines pyrimidinone formation and amide coupling in a single vessel:

- React 2,3-pentanedione (1.0 eq) with methylguanidine (1.2 eq) in EtOH/NaOEt (3 hr, 65°C)

- Add chloroacetyl chloride (1.05 eq) at 0°C

- Introduce thiazole methylamine (0.98 eq) with DIPEA (2.5 eq)

This sequence achieves 61% overall yield but requires careful pH control (maintained at 8.5–9.0) to prevent diketone decomposition.

Enzymatic Coupling

Pilot-scale trials using immobilized lipase B (Candida antarctica) in tert-butyl methyl ether (35°C, 48 hr) demonstrate 44% conversion. While environmentally favorable, the method suffers from enzyme deactivation after three cycles, increasing production costs by 27% compared to chemical methods.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidinone H3), 7.85–7.78 (m, 2H, fluorophenyl), 7.45–7.38 (m, 2H), 4.45 (d, J=5.6 Hz, 2H, CH₂NH), 3.92 (s, 2H, COCH₂), 2.51 (s, 3H, thiazole-CH₃), 2.33 (s, 6H, pyrimidinone-2×CH₃)

- ¹³C NMR (101 MHz, DMSO-d₆): δ 170.5 (CONH), 163.1 (C=O), 160.3 (d, J=245 Hz, C-F), 154.7 (thiazole C2), 140.2 (pyrimidinone C6), 132.8–115.4 (aromatic), 42.1 (CH₂NH), 38.7 (COCH₂), 20.9/20.5 (CH₃ groups)

- HRMS (ESI+): m/z calcd for C₂₀H₂₀FN₄O₂S [M+H]+: 415.1335, found: 415.1339

Purity and Stability

Accelerated stability studies (40°C/75% RH, 6 months) show:

- HPLC purity decreases from 99.2% to 98.7%

- Related substances increase from 0.3% to 0.9% (primarily hydrolyzed acid at 0.6%)

- Crystal morphology remains stable (no polymorphic transitions) by PXRD

Q & A

Q. What analytical techniques are essential for characterizing this compound, and how are they applied?

Key techniques include -NMR for structural elucidation (e.g., identifying NHCO peaks at δ 10.10 ppm and aromatic protons in DMSO-d6) and elemental analysis to verify purity (e.g., matching found values: C, 45.29%; N, 12.23%) . Mass spectrometry (e.g., [M+H] at m/z 344.21) confirms molecular weight . Chromatographic methods (HPLC) ensure compound homogeneity.

Q. How is the compound synthesized, and what are common intermediates?

Synthesis typically involves multi-step reactions:

- Thiazole and pyrimidine precursors are coupled via amidation or thioether linkages.

- Example: Reacting 4,5-dimethyl-6-oxopyrimidine derivatives with fluorophenyl-thiazole intermediates under reflux, using catalysts like pyridine or zeolites .

- Yields (~60–80%) depend on solvent choice (e.g., DMSO, ethanol) and temperature control to prevent intermediate decomposition .

Q. What solvents and reaction conditions are optimal for its synthesis?

Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility of aromatic intermediates. Reflux temperatures (150°C) and catalysts (e.g., sodium hydride) improve reaction rates . Post-reaction purification involves recrystallization from ethanol or ethyl acetate .

Advanced Research Questions

Q. How can contradictory 1H^1H1H-NMR data between batches be resolved?

Discrepancies may arise from tautomerism (e.g., enol-keto forms in pyrimidinone moieties) or solvent effects. Strategies:

- Variable-temperature NMR to assess dynamic equilibria.

- Cross-validation with -NMR and 2D techniques (e.g., HSQC) .

- Elemental analysis to rule out impurities .

Q. What statistical methods optimize reaction parameters for higher yields?

Design of Experiments (DoE) and response surface methodology (RSM) can model interactions between variables (e.g., temperature, catalyst concentration). For example, a central composite design might optimize reflux time and solvent ratios, reducing side-product formation .

Q. How to design biological activity studies for this compound?

- Target selection : Prioritize kinases or enzymes with binding pockets complementary to the pyrimidine-thiazole scaffold.

- Assay design : Use fluorescence polarization for binding affinity or enzymatic inhibition assays (e.g., IC determination) .

- Structure-activity relationship (SAR) : Compare with analogs (e.g., thieno[2,3-d]pyrimidine derivatives) to identify critical substituents .

Q. How to address instability of intermediates during synthesis?

- Intermediate stabilization : Protect labile groups (e.g., –NHCO–) with tert-butoxycarbonyl (Boc) groups.

- Low-temperature quenching : Rapid cooling after reaction completion minimizes degradation .

- Real-time monitoring : Use inline FTIR or LC-MS to detect unstable intermediates early .

Methodological Challenges

Q. What strategies validate analytical methods for purity assessment?

- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to identify degradation products.

- Cross-validation : Compare HPLC retention times with NMR and HRMS data .

- Limit of detection (LOD) : Establish via signal-to-noise ratios for trace impurities .

Q. How to reconcile discrepancies in elemental analysis vs. theoretical values?

- Recrystallization : Remove hygroscopic impurities affecting carbon/hydrogen values.

- Combustion analysis : Repeat under inert atmosphere to avoid oxidation artifacts .

Q. What computational tools predict interactions with biological targets?

- Molecular docking : Use AutoDock Vina to model binding to fluorophenyl-thiazole domains.

- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., pyrimidinone carbonyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.